CID 78065591
Description
CID 78065591 is a chemical compound cataloged in PubChem, a comprehensive database managed by the National Center for Biotechnology Information (NCBI). For instance, highlights bioactive compounds from Hibiscus sabdariffa, such as gallic acid (CID 370) and protocatechuic acid (CID 72), which are phenolic acids with antioxidant properties .
references CID in the context of GC-MS analysis and vacuum distillation, implying that this compound might be a volatile or semi-volatile compound isolated via chromatographic techniques . Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , are critical for elucidating its fragmentation patterns and structural identity . However, the absence of direct spectral or synthetic data in the provided evidence limits a definitive characterization.

Structure
2D Structure
Properties
Molecular Formula |
C24H51BrO2SSi |
|---|---|
Molecular Weight |
511.7 g/mol |
InChI |
InChI=1S/C24H51O2SSi.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(27(4)5)28-24(25-2)26-3;/h23-24H,6-22H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QEXIVWKPSJXOJO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC([Si]C(OC)OC)[S+](C)C.[Br-] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78065591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78065591 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a lead compound in drug discovery. In industry, it might be utilized in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 78065591 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Based on analogous compounds in the evidence, CID 78065591 may be compared to the following:
Key Comparative Insights:
Bioactivity Pathways: Gallic acid (CID 370) and protocatechuic acid (CID 72) exhibit antioxidant properties via radical scavenging, a trait likely shared by this compound if it possesses similar hydroxyl group configurations .
Analytical Differentiation :
- This compound could be distinguished from quercetin (CID 5280343) using LC-MS with collision-induced dissociation (CID). For example, quercetin fragments into characteristic ions (e.g., m/z 301 → 179), whereas this compound may produce unique fragment patterns due to differences in glycosylation or side chains .
Therapeutic Applications :
- While gallic acid is used in food preservation and anti-aging cosmetics, this compound might have niche applications, such as in photodynamic therapy or as a chemical inducer of dimerization (CID) for protein manipulation, as suggested by .
Synthetic and Isolation Challenges :
- Compared to protocatechuic acid, which is easily synthesized via microbial fermentation, this compound’s isolation (e.g., from plant fractions in ) may require advanced techniques like vacuum distillation or preparative chromatography, impacting scalability .
Preparation Methods
Glycosylation Strategies
The compound’s backbone likely requires sequential glycosylation reactions. For example:
- Core unit preparation : A central oxolane ring (e.g., 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxane) could be synthesized via enzymatic oxidation of a glucose derivative followed by acetylation.
- Stepwise coupling : Each branch might be added using protected glycosyl donors under Mitsunobu or Koenigs-Knorr conditions. For instance, the Mitsunobu reaction’s utility in forming ether linkages is well-documented for similar structures.
Computational Route Prediction
In silico tools like the KOSP program (used for 2,6-dimethylchroman-4-one synthesis) could theoretically generate viable pathways for CID 78052851. Density functional theory (DFT) calculations would assess the feasibility of each step, prioritizing reactions with low activation energies (< 25 kcal/mol).
Analytical Challenges and Solutions
Mass Spectrometric Characterization
CID 78052851’s size ($$ \text{M}_\text{W} $$ = 1682.5 g/mol) necessitates high-resolution mass spectrometry (HRMS). Fourier-transform (FT) MS/MS with alternating collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) could fragment the molecule without losing labile acetamide groups. Key parameters:
Nuclear Magnetic Resonance (NMR)
The compound’s 45 stereocenters demand advanced NMR techniques:
- $$ ^1\text{H}$$-$$ ^{13}\text{C} $$ HSQC : To correlate proton and carbon signals in crowded regions.
- NOESY : For determining spatial proximity of substituents.
Comparative Data Table: CID 78052851 vs. Analogous Compounds
| Property | CID 78052851 | HY-100502 (CID 5721353) |
|---|---|---|
| Molecular formula | $$ \text{C}{64}\text{H}{107}\text{N}{5}\text{O}{46} $$ | $$ \text{C}{15}\text{H}{9}\text{BrN}{2}\text{O}{6}\text{S}_{2} $$ |
| Molecular weight (g/mol) | 1682.5 | 457.28 |
| Hydrogen bond donors | 29 | 5 |
| Rotatable bonds | 30 | 7 |
| Synthetic complexity | 3100 (PubChem metric) | 785 |
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